Chromane-8-carbonitrile
Overview
Description
Chromane-8-carbonitrile is an organic compound with the chemical formula C10H9NO. It is a white to light yellow crystalline solid with a unique structure that makes it a valuable intermediate in organic synthesis. This compound is often used as a starting material for the synthesis of various other compounds due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromane-8-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzofuran compounds with cyanide. Another method includes the use of ortho-quinone methides in a cycloaddition reaction . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that include the preparation of intermediates followed by cyclization and functionalization reactions. The use of metal catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Chromane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromane-8-carboxylic acid.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to chromane-8-methanamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and various electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted chromane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chromane-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of chromane-8-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, chromane derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Chromane-8-carbonitrile can be compared with other similar compounds such as chromone, chromanone, and chromene:
Chromone: Lacks the nitrile group and has different biological activities.
Chromanone: Similar structure but with a carbonyl group instead of a nitrile group, leading to different reactivity and applications.
This compound stands out due to its unique nitrile group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVKSQFUNLGDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C#N)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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